4,7-Dichlorothieno[3,2-d]pyrimidine
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Overview
Description
4,7-Dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with chlorine atoms substituted at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichlorothieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-amino-2-methoxycarbonylthiophene with urea, followed by cyclization using phosphorus oxychloride (POCl3) to yield the desired product . The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms at positions 4 and 7 can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as triethylamine or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For instance, substitution with an amine yields the corresponding amino derivative, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
4,7-Dichlorothieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a core structure for developing potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Materials Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biological targets, providing insights into molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4,7-Dichlorothieno[3,2-d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The molecular targets and pathways involved can include inhibition of kinases, modulation of receptor activity, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorothieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with chlorine substitutions at different positions.
Thieno[2,3-d]pyrimidine: A related compound without chlorine substitutions, often used as a scaffold in drug design.
Uniqueness
4,7-Dichlorothieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 4 and 7 positions can enhance its ability to interact with biological targets and improve its stability under various conditions .
Properties
IUPAC Name |
4,7-dichlorothieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUFNEZHBCHIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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